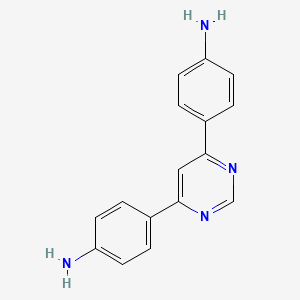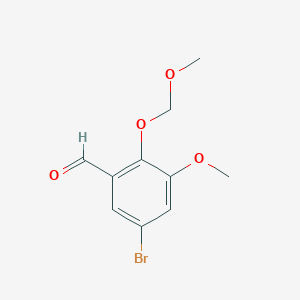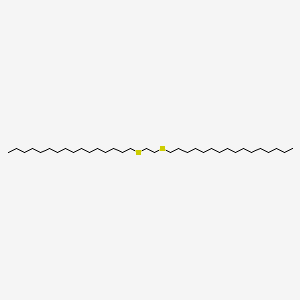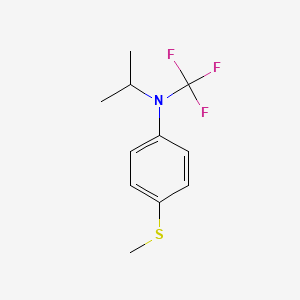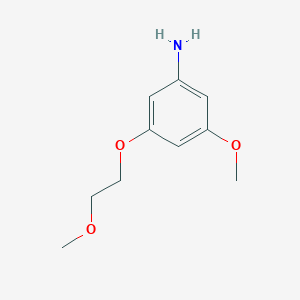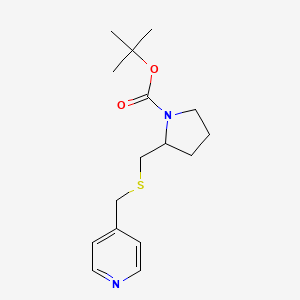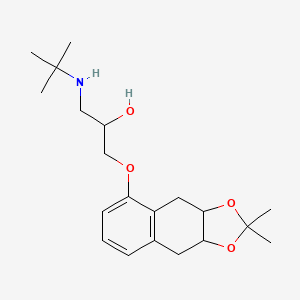![molecular formula C10H7ClN2S2 B13964749 [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 2425-03-8](/img/structure/B13964749.png)
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is an organic compound with the molecular formula C10H7ClN2S2 It is characterized by the presence of a chloro group, two thiocyanate groups, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chlorobenzyl chloride with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiocyanate groups can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting specific pathways in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,4-bis(thiocyanatomethyl)benzene
- 2-Chloro-1,4-bis(isocyanatomethyl)benzene
Uniqueness
Compared to similar compounds, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is unique due to its specific substitution pattern and the presence of two thiocyanate groups. This structural feature enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
2425-03-8 |
|---|---|
Fórmula molecular |
C10H7ClN2S2 |
Peso molecular |
254.8 g/mol |
Nombre IUPAC |
[2-chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-3-8(4-14-6-12)1-2-9(10)5-15-7-13/h1-3H,4-5H2 |
Clave InChI |
SIDWYWZURVSQEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CSC#N)Cl)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


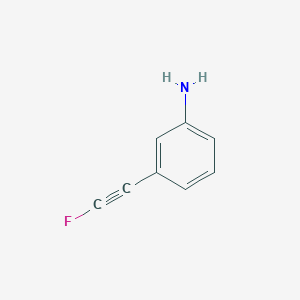
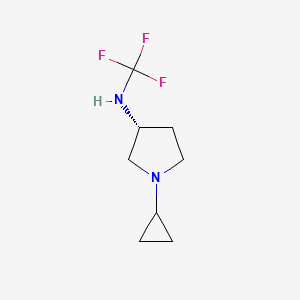

![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
